molecular formula C22H24N4O2 B6920155 N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide

N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide

Cat. No.: B6920155
M. Wt: 376.5 g/mol
InChI Key: JCHMFYAPNIDHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a propanamide group

Properties

IUPAC Name

N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25-15-16(11-14-22(25)28)23-21(27)13-12-20-24-18-9-5-6-10-19(18)26(20)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHMFYAPNIDHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC(=O)CCC2=NC3=CC=CC=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylpiperidin-3-one, 1-phenylbenzimidazole, and a suitable propanamide derivative.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and in-line purification systems would streamline the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.

    Substitution: The benzimidazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated piperidine derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

    Therapeutic Agents: The compound is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Industry

    Material Science: It can be used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The piperidine ring can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)acetamide
  • N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)butanamide

Uniqueness

Compared to similar compounds, N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide offers a unique combination of structural features that enhance its stability and reactivity. The presence of the propanamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.